

Spectroscopic Analysis of N-(4-methylpyridin-2-yl)acetamide: A Technical Guide

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Compound of Interest		
Compound Name:	N-(4-methylpyridin-2-yl)acetamide	
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This technical guide provides a comprehensive overview of the spectroscopic data for **N-(4-methylpyridin-2-yl)acetamide**, a compound of interest in medicinal chemistry and materials science. This document presents infrared (IR) and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and includes a visual representation of the analytical workflow.

Spectroscopic Data

The empirical formula for **N-(4-methylpyridin-2-yl)acetamide** is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol .[1][2] Spectroscopic analysis confirms this structure and provides insights into its chemical bonding and fragmentation patterns.

Mass Spectrometry Data

Mass spectrometry analysis is critical for confirming the molecular weight and elucidating the structure of **N-(4-methylpyridin-2-yl)acetamide** through its fragmentation pattern. The predicted electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at an m/z of 150, confirming the compound's molecular weight.[1] The fragmentation pattern is consistent with the structure of an N-aryl acetamide.



m/z	Ion Structure/Fragment	Description
150	[C ₈ H ₁₀ N ₂ O] ⁺	Molecular Ion (M+)
135	[M - CH ₃]+	Loss of a methyl radical from the acetyl group.
108	[M - CH2=C=O]+	Loss of a neutral ketene molecule via rearrangement, resulting in the 2-amino-4- methylpyridine radical cation. [1]
43	[CH₃CO] ⁺	Formation of the acetyl cation, a common fragment for acetamides.[1]

Infrared (IR) Spectroscopy Data

Fourier-transform infrared (FTIR) spectroscopy reveals the characteristic functional groups present in **N-(4-methylpyridin-2-yl)acetamide**. The spectrum is characterized by distinct absorption bands corresponding to N-H, C-H, C=O, and C=C/C=N vibrations.

Frequency (cm ⁻¹)	Vibrational Mode	Description
~3250-3300	N-H Stretch	A sharp band characteristic of the amide N-H bond.[1]
~2900-3100	C-H Stretch	Vibrations of the aromatic and methyl C-H bonds.[1]
~1670-1690	C=O Stretch (Amide I)	A strong absorption from the amide carbonyl group.[1]
~1530-1550	N-H Bend (Amide II)	Bending vibration of the N-H bond in the amide linkage.[1]
~1400-1600	C=C and C=N Stretch	Characteristic vibrations of the substituted pyridine ring.[1]



Experimental Protocols

The following protocols describe the methodologies for obtaining the mass spectrometry and infrared spectroscopy data for **N-(4-methylpyridin-2-yl)acetamide**.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of N-(4-methylpyridin-2-yl)acetamide.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Procedure:

- Sample Preparation: A dilute solution of **N-(4-methylpyridin-2-yl)acetamide** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- Injection: A 1 μL aliquot of the sample solution is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization.
- Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 μm film thickness, such as a DB-5ms). The oven temperature is programmed to ramp from a low starting temperature (e.g., 100 °C) to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to separate the analyte from any impurities.
- Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each fragment, generating a mass spectrum.



Infrared Spectroscopy (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy - ATR-FTIR)

Objective: To identify the functional groups present in N-(4-methylpyridin-2-yl)acetamide.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Procedure:

- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is essential to subtract any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
- Sample Application: A small amount of the solid N-(4-methylpyridin-2-yl)acetamide sample
 is placed directly onto the ATR crystal, ensuring good contact.
- Spectrum Acquisition: The sample spectrum is then recorded. The infrared beam passes
 through the ATR crystal and reflects off the internal surface in contact with the sample. At the
 point of reflection, an evanescent wave penetrates a short distance into the sample, and the
 sample absorbs energy at specific frequencies corresponding to its molecular vibrations.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

Workflow and Data Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of **N-(4-methylpyridin-2-yl)acetamide**.



Sample Preparation N-(4-methylpyridin-2-yl)acetamide Dissolve in volatile solvent Molecular Weight Determination & Fragmentation Analysis Fragmentation Analysis IR Spectrum (m/z vs. Intensity) Functional Group Identification

Spectroscopic Analysis Workflow for N-(4-methylpyridin-2-yl)acetamide

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Caption: Workflow for Spectroscopic Analysis.

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